2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol
Overview
Description
The compound “2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol” is a type of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), which is an attractive drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-amines involves a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-amines is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds reveals specific hydrogen bonding patterns and molecular arrangement present within the molecule .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds has been reported . All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor .Scientific Research Applications
Antimicrobial and Anti-inflammatory Agents
Thienopyrimidine derivatives, including those related to 2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol, exhibit significant biological activities, such as antimicrobial and anti-inflammatory effects. The synthesis of new thienopyrimidine derivatives has shown remarkable activity towards fungi, bacteria, and inflammation, suggesting their potential as bioactive compounds in medicinal chemistry (Tolba et al., 2018).
Analgesic and Anti-Inflammatory Activities
Another study focused on novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, indicating their potent anti-inflammatory and analgesic activities. The nature of the substituent played a major role in these activities, with chlorophenyl substitution exhibiting potent effects, thereby underscoring the importance of structural modifications in enhancing biological activities (Muralidharan et al., 2019).
Fungicidal Activities
Research into fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, related to the thienopyrimidine structure, demonstrated fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea. These findings highlight the potential of thienopyrimidine derivatives in agricultural applications as fungicides, offering a chemical basis for the development of new antifungal agents (Ren et al., 2007).
Antihyperlipidemic Activity
A study on 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones revealed their antihyperlipidemic activity in animal models. Among the synthesized compounds, specific derivatives were found to lower serum triglyceride levels comparably to established drugs, indicating their potential as antihyperlipidemic agents (Shishoo et al., 1990).
Optical and Sensor Properties
The synthesis of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a star-shaped D–π–A system revealed distinct absorption and emission wavelengths controlled by the donor effect of the terminal aryl groups. This property enables the use of such compounds as polarity or proton sensors, demonstrating the relevance of thienopyrimidine derivatives in material science and sensor technology (Muraoka et al., 2016).
properties
IUPAC Name |
2-(chloromethyl)-5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2OS/c14-5-10-16-12(18)11-9(6-19-13(11)17-10)7-1-3-8(15)4-2-7/h1-4,6H,5H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWMNCBZZIJMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC(=N3)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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